N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, and its analogues are interesting in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazinamide analogues include the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Scientific Research Applications
Cytotoxic Activity
Research has shown that derivatives of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exhibit potent cytotoxic properties. For instance, studies have demonstrated their efficacy in inhibiting the growth of various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some compounds within this category have shown particularly potent cytotoxic effects with IC(50) values less than 10 nM. Additionally, in vivo testing against colon 38 tumors in mice indicated curative effects for specific derivatives in this refractory model (Deady et al., 2003).
Anti-inflammatory Activity
Compounds related to this compound have been synthesized and tested for their anti-inflammatory properties. These novel compounds exhibited significant in vivo anti-inflammatory activity, with some demonstrating similar or higher efficacy compared to established anti-inflammatory drugs. Moreover, they were found to be less ulcerogenic and toxic compared to traditional medications like phenylbutazone and indometacin (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Antioxidant Properties
Another area of application is in the development of antimicrobial agents. Derivatives have been synthesized and tested for antimicrobial activities, displaying effectiveness against various bacteria. Additionally, these compounds have been evaluated for antioxidant properties, indicating potential in combating oxidative stress-related conditions (Şahan et al., 2013).
Pharmacological Potential
Various derivatives of this compound have been explored for their pharmacological potential, including studies on their analgesic, anti-inflammatory, and antihelmintic properties. These studies indicate the broad therapeutic potential of these derivatives in treating a range of conditions, emphasizing their versatility in medicinal chemistry (MadhuKumarD. et al., 2015).
Crystal and Molecular Structure Analysis
Research has also been conducted to understand the crystal and molecular structures of these compounds. This includes studies using single crystal X-ray diffraction to determine the crystallization patterns and molecular interactions, which can provide insights into their stability and reactivity (Prabhuswamy et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities . The downstream effects of these pathways are subject to ongoing research.
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities .
Action Environment
It is known that various factors can influence the action of pyrrolopyrazine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The exact enzymes, proteins, and other biomolecules that N-(3,4-Dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide interacts with are yet to be identified.
Cellular Effects
It is known that pyrazine derivatives can have a significant impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3,4-Dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized . It is known that pyrazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-8-20-12(16(22)17-9)7-11(19-20)15(21)18-10-4-5-13(23-2)14(6-10)24-3/h4-8H,1-3H3,(H,17,22)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAFZBQJUXEALU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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